REACTION_CXSMILES
|
[Br:1]Br.Br(F)(F)F.[C:7]1([C:13]([F:16])([F:15])[F:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O>[Br:1][C:9]1[CH:8]=[C:7]([C:13]([F:16])([F:15])[F:14])[CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
brominetrifluoride
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
three
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
three
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
STIRRING
|
Details
|
Both mixtures were stirred vigorously
|
Type
|
WAIT
|
Details
|
When no mixture was left in the first flask the reaction
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
DISTILLATION
|
Details
|
25 gr of benzotrifluoride was recovered under distillation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |